molecular formula C10H13NO3 B1399443 H-Phg(4-OH)-OEt CAS No. 43189-39-5

H-Phg(4-OH)-OEt

Cat. No.: B1399443
CAS No.: 43189-39-5
M. Wt: 195.21 g/mol
InChI Key: CVWJDUUVFSVART-VIFPVBQESA-N
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Description

H-Phg(4-OH)-OEt, also known as 4-Hydroxyphenylglycine ethyl ester, is a derivative of phenylglycine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both hydroxyl and ester functional groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Phg(4-OH)-OEt typically involves the esterification of 4-hydroxyphenylglycine. One common method is the reaction of 4-hydroxyphenylglycine with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

H-Phg(4-OH)-OEt undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution reactions.

Major Products

    Oxidation: 4-Hydroxyphenylglycine aldehyde or ketone derivatives.

    Reduction: 4-Hydroxyphenylglycine alcohol derivatives.

    Substitution: Various substituted phenylglycine derivatives depending on the nucleophile used.

Scientific Research Applications

H-Phg(4-OH)-OEt has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of peptides and proteins.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of β-lactam antibiotics.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of H-Phg(4-OH)-OEt involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes such as carnitine palmitoyltransferase-1 (CPT1), which plays a role in fatty acid metabolism. By inhibiting CPT1, this compound can alter metabolic pathways and affect cellular energy production.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylglycine: The parent compound, which lacks the ester group.

    4-Hydroxyphenylglycine methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    Oxfenicine: A derivative of 4-hydroxyphenylglycine known for its use as a CPT1 inhibitor.

Uniqueness

H-Phg(4-OH)-OEt is unique due to its specific combination of functional groups, which allows it to participate in a broader range of chemical reactions compared to its parent compound and other derivatives. Its ester group makes it more lipophilic, potentially enhancing its ability to cross cell membranes and increasing its bioavailability in biological systems.

Properties

IUPAC Name

ethyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9,12H,2,11H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWJDUUVFSVART-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267908
Record name Ethyl (αS)-α-amino-4-hydroxybenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43189-39-5
Record name Ethyl (αS)-α-amino-4-hydroxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43189-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (αS)-α-amino-4-hydroxybenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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